N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(7-oxaspiro[3.5]nonan-1-yl)-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-methylphenyl)acetamide:
Uniqueness
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and selectivity.
Eigenschaften
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c18-17(19,20)13-3-1-12(2-4-13)11-15(22)21-14-5-6-16(14)7-9-23-10-8-16/h1-4,14H,5-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDKTSXZYCFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=C(C=C3)C(F)(F)F)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.